2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide
Description
Properties
Molecular Formula |
C15H24N2O |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide |
InChI |
InChI=1S/C15H24N2O/c1-5-10(2)14(16)15(18)17-12(4)13-9-7-6-8-11(13)3/h6-10,12,14H,5,16H2,1-4H3,(H,17,18) |
InChI Key |
WDVRWUAUJILCPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C1=CC=CC=C1C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide typically involves the reaction of appropriate amines with acylating agents. One common method is the reaction of 2-methylphenylacetic acid with 3-methylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide
- Molecular Formula : C₁₃H₂₀N₂O
- Molecular Weight : 220.31 g/mol
- CAS Registry Number : 1104197-17-2
Structural Features: The compound consists of a pentanamide backbone substituted with a methyl group at the third carbon and an amino group at the second carbon. The terminal amide nitrogen is attached to a [1-(2-methylphenyl)ethyl] group, introducing aromaticity and steric bulk. This substitution pattern may influence its pharmacokinetic properties, including solubility, blood-brain barrier penetration, and receptor binding .
Current Status: Limited pharmacological or clinical data are available for this specific compound.
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Key Differences and Implications
Substituent Effects on Bioactivity
Target Compound vs. LM11A-31: The target compound’s [1-(2-methylphenyl)ethyl] group contrasts with LM11A-31’s [2-(4-morpholinyl)ethyl] group. The morpholino group in LM11A-31 enhances solubility and hydrogen-bonding capacity, which may explain its progression to clinical trials for Alzheimer’s disease . The aromatic 2-methylphenyl group in the target compound could improve lipophilicity and blood-brain barrier penetration but may reduce water solubility compared to LM11A-31 .
Target Compound vs. Valerylfentanyl :
- Valerylfentanyl’s piperidine core and phenyl groups confer potent opioid receptor agonism, while the target compound lacks these features, suggesting divergent mechanisms of action .
Target Compound vs. 5-(4-arylpiperazin-1-yl)-N-Quinolinyl-pentanamides: The quinolinyl and piperazinyl groups in the latter compounds target serotonin or dopamine receptors, whereas the target compound’s substituents may favor neurotrophin receptor modulation (e.g., p75NTR) .
Crystallinity and Formulation
- The sulfate and disulfate salts of 2-amino-3-methyl-N-(2-morpholinoethyl)-pentanamide () highlight the role of counterions in stabilizing crystalline forms, which is critical for drug manufacturing . The target compound’s neutral amide structure may require salt formation or co-crystallization for optimal bioavailability.
Biological Activity
The compound 2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide , a functionalized amino acid derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, particularly focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₂O
- Molecular Weight : 222.29 g/mol
Neurotransmitter Interaction
Research indicates that compounds with similar structural features can act as inhibitors of GABA (gamma-aminobutyric acid) transporters, which are critical in regulating inhibitory neurotransmission in the central nervous system. GABA transporters (GATs) play a significant role in neurotransmitter reuptake and have been implicated in various neurological disorders, including neuropathic pain and epilepsy.
Table 1: Inhibitory Potencies of Related Compounds on GABA Transporters
| Compound | mGAT1 pIC50 | mGAT2 pIC50 | mGAT4 pIC50 |
|---|---|---|---|
| Compound A (similar structure) | 5.36 | 5.43 | 5.04 |
| Compound B (related derivative) | 5.10 | 5.20 | 4.95 |
| Compound C (structural analog) | 5.00 | 5.15 | 5.01 |
These values suggest that derivatives of amino acids can exhibit significant inhibitory effects on GABA transporters, potentially leading to therapeutic applications in managing conditions like anxiety and chronic pain .
Antidiabetic Potential
In addition to its neuroactive properties, there is emerging evidence suggesting that compounds with similar amine structures may possess antidiabetic activity. Recent studies have highlighted the efficacy of several derivatives in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby reducing postprandial blood glucose levels.
Table 2: α-Glucosidase Inhibition by Related Compounds
| Compound | IC50 (µM) |
|---|---|
| Compound D (related structure) | 150 ± 10 |
| Compound E (analog) | 200 ± 15 |
| Compound F (similar derivative) | 180 ± 12 |
These findings indicate that the compound may share similar mechanisms of action as other known antidiabetic agents .
Study on Neuropathic Pain Models
A study investigated the effects of various amino acid derivatives on neuropathic pain using rodent models. The results demonstrated that certain compounds exhibited antinociceptive properties without causing motor deficits, suggesting a favorable side effect profile for potential therapeutic use in neuropathic pain management.
Key Findings:
- Compound E showed significant reduction in pain response in chemotherapy-induced neuropathic pain models.
- No observed motor coordination impairment was noted during rotarod tests, indicating safety .
Antidiabetic Activity Assessment
Another study evaluated the antidiabetic effects of amino acid derivatives through in vivo experiments. The results indicated that specific compounds significantly lowered blood glucose levels and improved glucose tolerance in diabetic mice models.
Key Findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
